2-Fluoro-5-iodo-N-methylbenzamide

CAS No.: 866683-76-3

Cat. No.: VC5867860

Molecular Formula: C8H7FINO

Molecular Weight: 279.053

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 866683-76-3 |

|---|---|

| Molecular Formula | C8H7FINO |

| Molecular Weight | 279.053 |

| IUPAC Name | 2-fluoro-5-iodo-N-methylbenzamide |

| Standard InChI | InChI=1S/C8H7FINO/c1-11-8(12)6-4-5(10)2-3-7(6)9/h2-4H,1H3,(H,11,12) |

| Standard InChI Key | NNDGUGOBUSETHO-UHFFFAOYSA-N |

| SMILES | CNC(=O)C1=C(C=CC(=C1)I)F |

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

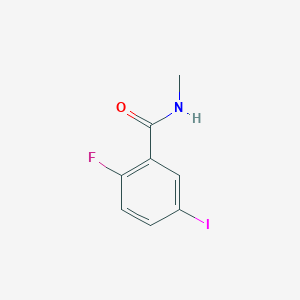

2-Fluoro-5-iodo-N-methylbenzamide features a benzamide backbone substituted with fluorine at the 2-position and iodine at the 5-position, with a methyl group attached to the amide nitrogen (Figure 1). The IUPAC name, 2-fluoro-5-iodo-N-methylbenzamide, reflects this substitution pattern . The presence of halogens (F and I) introduces electronic effects that influence reactivity and intermolecular interactions, such as hydrogen bonding (1 donor, 1 acceptor) .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 279 Da |

| LogP | 2.12 |

| Polar Surface Area | 29 Ų |

| Rotatable Bonds | 1 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 1 |

Synthesis and Production

Challenges and Optimizations

Iodination reactions often face challenges such as regioselectivity and byproduct formation. The use of directing groups (e.g., amides) can enhance para-selectivity, as seen in related compounds . Additionally, optimizing reaction temperature (e.g., 60°C) and solvent choice (e.g., dichloroethane) may improve yields .

Physicochemical Characteristics

Solubility and Stability

The compound’s solubility profile is influenced by its moderate LogP, suggesting preferential solubility in organic solvents like chloroform or methanol . Stability data indicate sensitivity to moisture, necessitating storage under inert conditions .

Spectroscopic Data

While explicit spectral data for 2-fluoro-5-iodo-N-methylbenzamide are unavailable, analogous compounds provide insights:

-

NMR: Expected signals include a singlet for the amide proton (~10 ppm) and aromatic protons split by fluorine and iodine coupling .

-

Mass Spectrometry: A molecular ion peak at m/z 279 and fragments corresponding to loss of iodine (127 Da) or fluorine (19 Da) .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

Halogenated benzamides are pivotal in developing kinase inhibitors and androgen receptor antagonists . The iodine atom in 2-fluoro-5-iodo-N-methylbenzamide offers a handle for further functionalization, such as Suzuki-Miyaura cross-coupling, to create biaryl structures common in drug candidates.

Table 2: Supplier Details (Enamine Ltd)

| Pack Size | Price ($) | Lead Time |

|---|---|---|

| 1 mg | 83 | TBD |

| 20 mg | 123 | TBD |

Future Directions and Challenges

Synthetic Advancements

Electrochemical methods, such as those used for oxidizing N-alkylamides , could offer greener alternatives for synthesizing benzamide derivatives. Scaling production while maintaining cost-effectiveness remains a hurdle, particularly for iodine-containing compounds.

Biological Evaluation

Future studies should explore the bioactivity of 2-fluoro-5-iodo-N-methylbenzamide, particularly its potential as a kinase inhibitor or radiopharmaceutical component, leveraging iodine’s isotopic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume